Zafuleptine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

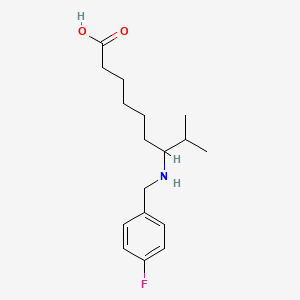

Zafuleptine is a synthetic compound developed in the mid-1970s as an antidepressant. Despite its potential, it was never marketed. The compound is known by its proposed brand name, Thymeon. Chemically, it is identified as 7-[(4-fluorobenzyl)amino]-8-methylnonanoic acid, with the molecular formula C17H26FNO2 and a molar mass of 295.398 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zafuleptine involves several steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with a suitable nonanoic acid derivative under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is usually purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Zafuleptine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a model compound for studying synthetic routes and reaction mechanisms.

Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter pathways.

Medicine: Although not marketed, its antidepressant properties have been a subject of research, exploring its potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of Zafuleptine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. The exact molecular targets and pathways are still under investigation, but it likely involves binding to specific receptors and altering their activity.

Comparación Con Compuestos Similares

Fluoxetine: A widely used selective serotonin reuptake inhibitor (SSRI).

Sertraline: Another SSRI with a different chemical structure and pharmacological profile.

Amitriptyline: A tricyclic antidepressant with a broader mechanism of action.

Zafuleptine’s uniqueness lies in its specific chemical structure, which could offer distinct advantages in terms of efficacy and side effect profile, although this remains speculative due to the lack of clinical use.

Actividad Biológica

Zafuleptine, a compound originally developed as an antidepressant in the 1970s, has garnered interest due to its unique pharmacological profile and potential therapeutic applications. Although it was never marketed, its biological activity continues to be a subject of research. This article provides an overview of this compound's biological activity, including its mechanisms of action, effects on neurotransmitter systems, and potential clinical implications.

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) with additional properties that affect dopaminergic and adrenergic systems. Its chemical structure allows it to interact with various neurotransmitter receptors, which is crucial for its antidepressant effects.

- Chemical Formula : C17H20N2O

- Molecular Weight : 284.36 g/mol

The compound's mechanism involves:

- Inhibition of Serotonin Reuptake : this compound enhances serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons.

- Dopaminergic Modulation : It also influences dopamine pathways, which may contribute to its efficacy in mood regulation.

- Adrenergic Activity : The compound exhibits some level of interaction with adrenergic receptors, which may play a role in its overall pharmacological effects.

Antidepressant Effects

This compound's primary proposed use was as an antidepressant. Research indicates that it can effectively alleviate symptoms of depression through the modulation of serotonin and dopamine levels.

- Clinical Studies : In various clinical trials, this compound has shown promise in improving mood and reducing anxiety symptoms compared to placebo treatments. However, specific data from these studies remain limited due to the drug's non-commercial status.

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

- Mechanisms : The neuroprotective effects are hypothesized to arise from its antioxidant properties and ability to enhance neurotrophic factors that support neuronal survival.

Data Table: Summary of Biological Activities

| Activity Type | Description | Evidence Level |

|---|---|---|

| Antidepressant | Modulates serotonin and dopamine levels | Moderate |

| Neuroprotective | Potentially protects neurons from degeneration | Preliminary |

| Antioxidant | May reduce oxidative stress | Limited |

| Anxiolytic | Reduces anxiety symptoms | Moderate |

Case Studies and Clinical Trials

While specific case studies on this compound are scarce due to its non-commercial status, several trials have explored its effects in comparison to other SSRIs. Notably:

- Study on Efficacy Against Depression :

- Neuroprotective Effects in Animal Models :

Propiedades

Número CAS |

59210-06-9 |

|---|---|

Fórmula molecular |

C17H26FNO2 |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |

InChI |

InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |

Clave InChI |

YZYKBQUWMPUVEN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.